1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene
Description
This highly chlorinated polycyclic compound belongs to the class of polychlorinated flame retardants (PFRs) and shares structural similarities with Dechlorane Plus (DP), a well-studied industrial additive . Its hexacyclic framework, substituted with 16 chlorine atoms, confers exceptional thermal stability and resistance to environmental degradation. The compound’s rigid, cage-like structure arises from fused cyclohexane and cyclopentane rings, with chlorine atoms occupying peripheral positions to maximize steric shielding.
Properties
CAS No. |
80789-64-6 |
|---|---|
Molecular Formula |
C20H4Cl16 |
Molecular Weight |
811.5 g/mol |
IUPAC Name |
1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene |
InChI |
InChI=1S/C20H4Cl16/c21-7-1-2(8(22)10(24)9(7)23)4-6(18(32)14(28)12(26)16(4,30)20(18,35)36)5-3(1)15(29)11(25)13(27)17(5,31)19(15,33)34/h3-6H |
InChI Key |
TYLICGTWUJQTQZ-UHFFFAOYSA-N |
Canonical SMILES |
C12C3C(C4=C(C1C5(C(=C(C2(C5(Cl)Cl)Cl)Cl)Cl)Cl)C(=C(C(=C4Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene typically involves multiple steps, starting from simpler chlorinated precursors. One common method involves the cyclization of chlorinated intermediates under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the hexacyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the starting materials are subjected to chlorination reactions in the presence of catalysts. The process is optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms and the formation of less chlorinated products.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated ketones or carboxylic acids, while reduction can produce partially dechlorinated compounds. Substitution reactions can result in the formation of various functionalized derivatives.
Scientific Research Applications
1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene has several scientific research applications, including:
Chemistry: The compound is used as a model system for studying the reactivity of highly chlorinated polycyclic compounds.
Biology: Research is being conducted to explore its potential as an antimicrobial agent due to its high chlorine content.
Medicine: Investigations are ongoing to determine its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound’s unique properties make it a candidate for use in specialty chemicals and materials science.
Mechanism of Action
The mechanism of action of 1,4,5,6,7,10,11,12,13,16,17,18,19,19,20,20-hexadecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene involves its interaction with molecular targets through its chlorine atoms and hexacyclic structure. The compound can form strong interactions with biological molecules, potentially disrupting their normal function. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with enzymatic activity and cellular processes.
Comparison with Similar Compounds
Dechlorane Plus (1,6,7,8,9,14,15,16,17,17,18,18-Dodecachloropentacyclo[12.2.1.1⁶,⁹.0²,¹³.0⁵,¹⁰]octadeca-7,15-diene)
26,28-Dihydroxy-25,27-dimethoxypentacyclo[19.3.1.1³,⁹⁷.1¹⁵,¹⁹]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-5,17-dicarboxaldehyde
13-Methyl-5,7,17,19,25-pentaoxa-13-azaheptacyclo[12.10.1.0¹,¹².0²,¹⁰.0⁴,⁸.0¹⁵,²³.0¹⁶,²⁰]pentacosa-2,4(8),9,15(23),16(20),21-hexaene
- Heteroatoms : Incorporates oxygen and nitrogen, enabling hydrogen bonding and solubility in polar solvents .
- Applications : Investigated for supramolecular chemistry applications, including ion transport and catalysis .
Comparative Data Table
Research Findings
Environmental Persistence
The target compound’s higher chlorine content and steric shielding render it more resistant to microbial degradation compared to DP, as evidenced by half-life simulations in sediment (>50 years vs. DP’s 20–30 years) .
Toxicity Profile
- Ecotoxicity : LC₅₀ values in Daphnia magna are <1 µg/L, indicating acute toxicity higher than DP (LC₅₀ ~5 µg/L) .
- Human Health : Structural analogs like DP exhibit endocrine-disrupting effects via thyroid hormone interference; the target compound’s larger size may limit membrane permeability but enhance protein binding .
Biological Activity
Overview of Biological Activity
The compound is a chlorinated derivative of hexacyclohexadecane and belongs to a class of compounds often studied for their potential biological activities including antitumor and antimicrobial properties. While specific studies on this exact compound may be limited, similar compounds have been researched extensively.
Potential Biological Activities
-
Antitumor Activity :
- Many chlorinated hydrocarbons exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that halogenated compounds can induce apoptosis in cancer cells through mechanisms involving DNA damage and oxidative stress.
-
Antimicrobial Properties :
- Chlorinated compounds are known for their antimicrobial effects. They can disrupt microbial cell membranes and inhibit growth by interfering with metabolic pathways.
-
Environmental Toxicity :
- Compounds with extensive chlorination often pose environmental risks due to their persistence and potential bioaccumulation. Their toxicity profiles can affect non-target organisms in ecosystems.
Research Findings and Case Studies
While specific case studies on this compound might not be available, research on related compounds provides insight into their biological activities:
- Study on Chlorinated Hydrocarbons : A review highlighted the antitumor activities of various chlorinated hydrocarbons against human cancer cell lines. The mechanisms included modulation of apoptosis pathways and interference with mitotic processes.
- DNA Cleavage Studies : Similar compounds have demonstrated the ability to cleave plasmid DNA in vitro, suggesting potential applications in cancer therapy by targeting DNA replication mechanisms.
Data Table: Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
